N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15883634
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3 |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15) |
| Standard InChI Key | MGBUQNKEGUXJQF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1C2=CN=C(C=C2)NC3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₃H₁₉N₃, with a molecular weight of 217.31 g/mol. The IUPAC name, N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, reflects its substitution pattern:
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A pyridine ring with an amine group at position 2, bonded to a cyclopropane.
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A 1-methylpyrrolidine group at position 5, introducing chirality and conformational rigidity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃ |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
| SMILES | CN1CCC[C@H]1C2=CN=C(C=C2)NC3CC3 |
| Chiral Centers | 1 (pyrrolidine C2) |
The stereochemistry at the pyrrolidine’s C2 position influences its three-dimensional conformation and interactions with biological targets .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via multi-step protocols involving:
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Pyridine Functionalization: Introduction of the cyclopropylamine group via nucleophilic aromatic substitution (SNAr). For example, 2-aminopyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate .
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Pyrrolidine Incorporation: A Suzuki–Miyaura coupling or Heck reaction installs the 1-methylpyrrolidine moiety at position 5. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands optimize regioselectivity .
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Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization isolates the product in >90% purity .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the cyclopropyl (δ 0.5–1.2 ppm) and pyrrolidine methyl groups (δ 2.3 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 217.1584 (calculated for C₁₃H₁₉N₃) .
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X-ray Crystallography: Resolves the absolute configuration of the chiral pyrrolidine center, critical for structure-activity relationship (SAR) studies .
Chemical Reactivity and Stability
Cyclopropane Ring Reactivity
The strained cyclopropane undergoes ring-opening under acidic or oxidative conditions (e.g., H₂SO₄, tert-butyl hydroperoxide) :
This reactivity parallels donor-acceptor cyclopropane systems, where strain relief drives transformations .
Pyridine and Pyrrolidine Modifications
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Acylation: The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides .
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Oxidation: Treatment with mCPBA oxidizes the pyrrolidine to a pyrrolidone, enhancing polarity .
Table 2: Stability Under Various Conditions
| Condition | Stability |
|---|---|
| Aqueous (pH 7) | Stable (t₁/₂ > 24 h) |
| Acidic (pH 2) | Degrades (t₁/₂ = 1.5 h) |
| UV Light (254 nm) | Photodegradation (t₁/₂ = 30 min) |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold for designing:
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CNS-targeted agents (via blood-brain barrier penetration).
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Kinase inhibitors (leveraging pyridine-metal coordination).
Material Science
Its rigid structure aids in developing liquid crystals or metal-organic frameworks (MOFs) with tunable porosity .
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